molecular formula C13H12N2O2 B6143269 (2-phenoxyphenyl)urea CAS No. 1016698-86-4

(2-phenoxyphenyl)urea

Cat. No.: B6143269
CAS No.: 1016698-86-4
M. Wt: 228.25 g/mol
InChI Key: LRKNHSZSXFGSQF-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)urea is an organic compound belonging to the class of ureas, characterized by the presence of a phenoxy group attached to the phenyl ring

Safety and Hazards

The safety data sheet for “(2-phenoxyphenyl)urea” indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Future Directions

Research on urea-based compounds, such as “(2-phenoxyphenyl)urea”, is ongoing. For instance, urea-based anticancer agents are being explored, with a focus on kinase inhibitors for which the urea scaffold represents a pivotal pharmacophoric feature . The development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is also a topic of interest .

Mechanism of Action

Target of Action

The primary target of (2-phenoxyphenyl)urea is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It’s worth noting that similar compounds, such as diafenthiuron, are transformed into highly reactive metabolites that covalently and irreversibly bind to their targets .

Biochemical Pathways

Urea, a related compound, is a major product of nitrogen metabolism in mammals and is involved in theurea cycle , the first metabolic cycle to be discovered . This cycle converts highly toxic ammonia to urea for excretion .

Pharmacokinetics

It’s worth noting that similar compounds, such as diafenthiuron, are known to be highly soluble in organic solvents but poorly soluble in aqueous solutions . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

Similar compounds, such as diafenthiuron, are known to inhibit mitochondrial atp synthase, impairing mitochondrial function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diafenthiuron, a similar compound, is known to be non-persistent in most soil systems but may be very persistent in aquatic systems . It’s also worth noting that the compound’s solubility in organic solvents but poor solubility in aqueous solutions could influence its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Phenoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with isocyanates under controlled conditions. Another method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. One such method involves the use of microwave-assisted Staudinger–aza-Wittig reactions, which allow for the efficient synthesis of urea derivatives in a one-pot process . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

(2-Phenoxyphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: Another urea derivative with similar structural features.

    1-(3-tert-butyl-1-methylpyrazol-5-yl)-3-(4-chlorophenyl)urea: A compound with similar functional groups.

    1-(4-chlorophenyl)-3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl)urea: A structurally related compound.

Uniqueness

(2-Phenoxyphenyl)urea is unique due to its specific phenoxy group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(16)15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKNHSZSXFGSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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